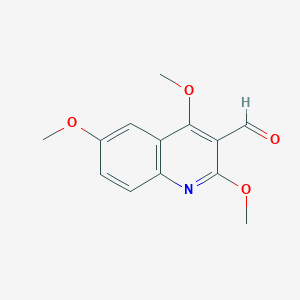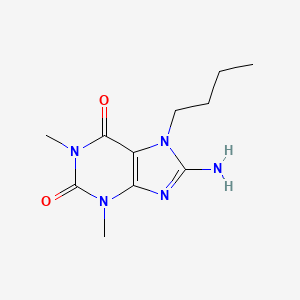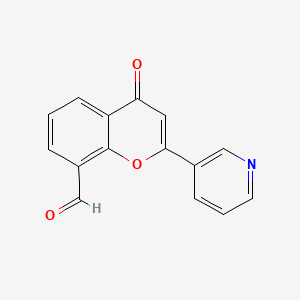
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-Chlorostyryl)thiophène-3-carbaldéhyde est un composé organique qui appartient à la classe des thiophènes substitués par des styryles
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (E)-4-(4-Chlorostyryl)thiophène-3-carbaldéhyde implique généralement la réaction du 4-chlorobenzaldéhyde avec des dérivés du thiophène dans des conditions spécifiques. Une méthode courante est la réaction de Wittig, dans laquelle un ylure de phosphonium réagit avec un aldéhyde pour former le composé styrylique souhaité.
Méthodes de production industrielle : Les méthodes de production industrielle de ce composé impliqueraient probablement des réactions de Wittig à grande échelle ou d’autres voies de synthèse appropriées qui garantissent un rendement élevé et une pureté élevée. Les conditions de réaction seraient optimisées en termes de température, de solvant et de catalyseur pour maximiser l’efficacité.
Types de réactions :
Oxydation : Le groupe aldéhyde dans le (E)-4-(4-Chlorostyryl)thiophène-3-carbaldéhyde peut subir une oxydation pour former l’acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut également être réduit pour former l’alcool correspondant.
Substitution : L’atome de chlore sur le cycle benzénique peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Acide 4-(4-Chlorostyryl)thiophène-3-carboxylique.
Réduction : 4-(4-Chlorostyryl)thiophène-3-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Utilisation potentielle dans le développement de sondes fluorescentes ou de composés bioactifs.
Médecine : Investigé pour ses propriétés pharmacologiques potentielles.
Industrie : Utilisé dans la production de matériaux électroniques organiques tels que les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV).
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes or bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
Le mécanisme d’action du (E)-4-(4-Chlorostyryl)thiophène-3-carbaldéhyde dépendrait de son application spécifique. Par exemple, en chimie médicinale, il pourrait interagir avec des cibles moléculaires spécifiques telles que des enzymes ou des récepteurs, en modulant leur activité par le biais d’interactions de liaison. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Composés similaires :
- (E)-4-(4-Méthylstyryl)thiophène-3-carbaldéhyde
- (E)-4-(4-Bromostyryl)thiophène-3-carbaldéhyde
- (E)-4-(4-Fluorostyryl)thiophène-3-carbaldéhyde
Comparaison : Le (E)-4-(4-Chlorostyryl)thiophène-3-carbaldéhyde est unique en raison de la présence de l’atome de chlore, qui peut influencer sa réactivité et ses propriétés physiques. Comparé à ses analogues méthyle, bromo et fluoro, le dérivé chloro pourrait présenter des effets électroniques, un encombrement stérique et une activité biologique potentielle différents.
Comparaison Avec Des Composés Similaires
- (E)-4-(4-Methylstyryl)thiophene-3-carbaldehyde
- (E)-4-(4-Bromostyryl)thiophene-3-carbaldehyde
- (E)-4-(4-Fluorostyryl)thiophene-3-carbaldehyde
Comparison: (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and physical properties. Compared to its methyl, bromo, and fluoro analogs, the chloro derivative might exhibit different electronic effects, steric hindrance, and potential biological activity.
Propriétés
Formule moléculaire |
C13H9ClOS |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
4-[(E)-2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H/b4-1+ |
Clé InChI |
ZXSVWILBEKFPJA-DAFODLJHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CSC=C2C=O)Cl |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)





![2,5,7-Trimethoxy-[1,4]naphthoquinone](/img/structure/B11865934.png)


![2-Chloro-1H-benzo[d]imidazole-6-sulfonyl chloride](/img/structure/B11865940.png)
![Methyl 1-cyanopyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B11865946.png)
